molecular formula C14H9F3OS B12592254 9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- CAS No. 346647-48-1

9H-Thioxanthen-9-ol, 9-(trifluoromethyl)-

Cat. No.: B12592254
CAS No.: 346647-48-1
M. Wt: 282.28 g/mol
InChI Key: NPAWHPMAIVLLRB-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- is a chemical compound with the molecular formula C14H9F3OS. It belongs to the class of thioxanthenes, which are sulfur analogs of xanthones. This compound is characterized by the presence of a trifluoromethyl group at the 9th position of the thioxanthene core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of thioxanthone derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis process. The specific industrial methods may vary depending on the scale and application requirements.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9H-Thioxanthen-9-one, 2-(trifluoromethyl)-: This compound is similar in structure but differs in the position of the trifluoromethyl group.

    Thioxanthone: The parent compound without the trifluoromethyl group.

    Xanthone: The oxygen analog of thioxanthone.

Uniqueness

9H-Thioxanthen-9-ol, 9-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group at the 9th position, which imparts distinct chemical and physical properties.

Properties

CAS No.

346647-48-1

Molecular Formula

C14H9F3OS

Molecular Weight

282.28 g/mol

IUPAC Name

9-(trifluoromethyl)thioxanthen-9-ol

InChI

InChI=1S/C14H9F3OS/c15-14(16,17)13(18)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8,18H

InChI Key

NPAWHPMAIVLLRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C(F)(F)F)O

Origin of Product

United States

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